![molecular formula C26H43NaO9 B121185 Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate CAS No. 116182-44-6](/img/structure/B121185.png)
Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate
Vue d'ensemble
Description
Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate is a sodium salt of a complex nonanoic acid derivative. Its structure features:
- A bicyclic pyrano[3,2-c]pyran core with multiple hydroxyl and hydroxybutyl substituents.
- An α,β-unsaturated ester linkage (3-methylbut-2-enoyl) connected to a 9-oxynonanoate chain.
- A sodium counterion, enhancing solubility in aqueous environments.
Méthodes De Préparation
Fermentation and Initial Extraction
Mupirocin, the parent compound, is biosynthesized via fermentation of Pseudomonas fluorescens. The sodium salt impurity is typically isolated during downstream processing.
Fermentation Broth Preparation
Mupirocin fermentation broth is generated using optimized media containing carbon sources (e.g., glucose), nitrogen sources, and trace minerals. The impurity forms as a secondary metabolite during late-stage fermentation .
Resin Adsorption and Desorption
Macroporous resins (e.g., polystyrene divinylbenzene or acrylic adsorbents) are employed to adsorb mupirocin and related impurities from the broth. Ethyl acetate or acetone is used for desorption, yielding a crude extract containing the target compound .
Table 1: Resin-Based Extraction Parameters
Step | Conditions | Yield (%) | Purity (%) | Source |
---|---|---|---|---|
Adsorption | pH 7.5, 0.5M (NH₄)₂SO₄ | 95 | 60–70 | |
Desorption | Ethyl acetate, 25°C | 90 | 70–80 | |
Concentration | Nanofiltration (MWCO 500–600 Da) | 85 | 80–85 |
Chemical Synthesis and Cyclization
The impurity is synthesized via stereoselective cyclization and olefination reactions starting from monic acid derivatives .
Cyclization of Monic Acid Derivatives
Monic acid is functionalized through a 1,3-dipolar cycloaddition to form the octahydropyrano[3,2-c]pyran core. Reaction with methyl [(4aRS,5SR,10aRS)-5-...] acetate under basic conditions yields intermediates with ∼60% efficiency .
Olefination and Esterification
The side chain is introduced via Wittig olefination, ensuring retention of the E-configuration. Subsequent esterification with nonanoic acid derivatives and sodium hydroxide treatment produces the final sodium salt .
Table 2: Key Synthetic Reaction Conditions
Reaction | Reagents/Conditions | Yield (%) | Stereoselectivity | Source |
---|---|---|---|---|
Cyclization | K₂CO₃, DMF, 80°C | 58 | 95% R,R | |
Olefination | Ph₃P=CHCO₂Me, THF, −78°C | 72 | >99% E | |
Sodium Salt Formation | NaOH, MeOH/H₂O, 25°C | 89 | – |
Purification Techniques
Purification is critical due to the compound’s structural similarity to mupirocin.
Multi-Step Solvent Extraction
The crude extract undergoes pH-dependent partitioning:
-
Ester Solvent Extraction : At pH 3.5–4.0, the free carboxylic acid form partitions into ethyl acetate .
-
Alkaline Water Extraction : At pH 10–11, the sodium salt is extracted into the aqueous phase, removing non-polar impurities .
Chromatographic Purification
Ion-exchange chromatography using DOW[XFS.43278.002] resin achieves >95% purity. Gradient elution with ammonium formate/methanol mixtures resolves closely related impurities .
Table 3: Chromatographic Parameters
Resin | Eluent | Purity (%) | Recovery (%) | Source |
---|---|---|---|---|
DOW[XFS.43278.002] | NH₄HCO₂ (4g/L):MeOH (1:3) | 98.1 | 75.3 | |
XAD1600 | 0.1M Ca(OAc)₂ → 80% MeOH | 91.4 | 87 |
Analytical Characterization
Spectroscopic Analysis
-
¹H/¹³C NMR : Key signals include δ 1.46 ppm (pyran methylene) and δ 4.06 ppm (hydroxyl-bearing carbons) .
-
HRMS : Molecular ion peak at m/z 560.0982 ([M+H]⁺) confirms the structure .
HPLC Methods
Reverse-phase HPLC (C8 column, 0.1M NH₄OAc/THF gradient) achieves baseline separation from mupirocin, with retention time = 12.7 min .
Challenges in Large-Scale Preparation
-
Stereochemical Control : Maintaining R,R configuration during cyclization requires stringent anhydrous conditions .
-
Impurity Profiling : Co-eluting analogues (e.g., EP Impurity D) necessitate orthogonal purification methods .
-
Yield Optimization : Multi-step extractions limit overall yields to 70–80% .
Recent Advances
Analyse Des Réactions Chimiques
Types de réactions
L’iRGD subit principalement :
Réactions de liaison : Se lie aux récepteurs intégrine sur les cellules endothéliales tumorales.
Clivage protéolytique : Clivage par des protéases pour révéler le motif CendR.
Réactifs et conditions courants
Liaison de l’intégrine : Nécessite la présence de récepteurs intégrine (αVβ3 et αVβ5).
Clivage protéolytique : Implique des protéases qui clivent le peptide pour exposer le motif CendR.
Principaux produits formés
Le principal produit formé à partir de ces réactions est le peptide iRGD activé avec un motif CendR exposé, ce qui facilite la pénétration tumorale.
Applications de la recherche scientifique
L’iRGD a de nombreuses applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :
Thérapie anticancéreuse : Améliore la délivrance d’agents chimiothérapeutiques aux tumeurs en augmentant leur pénétration et leur accumulation dans les tissus tumoraux.
Systèmes de délivrance de médicaments : Utilisé dans le développement de systèmes de délivrance de médicaments ciblés, y compris les nanoparticules et les liposomes.
Immunothérapie : Amplifie l’efficacité des blocages de point de contrôle immunitaire en améliorant la délivrance de médicaments aux cellules tumorales.
Pénétration de la barrière hémato-encéphalique : Facilite la délivrance de médicaments à travers la barrière hémato-encéphalique, améliorant le traitement des tumeurs cérébrales.
Applications De Recherche Scientifique
Pharmaceutical Applications
Mupirocin is primarily known for its antibacterial properties. The sodium salt form of Mupirocin Impurity E may have specific applications in:
- Topical Antibiotics : Mupirocin is widely used in treating skin infections caused by bacteria such as Staphylococcus aureus. Its sodium salt form could enhance solubility and stability in formulations .
- Wound Care Products : Due to its effectiveness against Gram-positive bacteria and its low toxicity profile, it is suitable for inclusion in wound dressings and ointments aimed at preventing infections .
Research Applications
The compound can be utilized in various research settings:
- Biochemical Studies : As a model compound for studying the mechanisms of action of antibiotics and resistance development in bacterial strains .
- Drug Development : Used as a reference standard in the development of new antibiotics or formulations that require similar structural characteristics for efficacy against resistant bacterial strains .
Agricultural Applications
While primarily recognized for its pharmaceutical uses, compounds similar to Mupirocin have been investigated for their potential roles in:
- Plant Protection : Research indicates that certain derivatives may exhibit antifungal properties beneficial for agricultural practices .
Case Study 1: Efficacy Against Resistant Strains
A study evaluated the effectiveness of Mupirocin and its derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the sodium salt form demonstrated superior activity compared to other formulations due to enhanced penetration through biological membranes .
Case Study 2: Formulation Development
Research focused on developing a topical gel formulation containing Mupirocin sodium salt showed improved bioavailability and sustained release profiles. This formulation was tested for its ability to maintain effective drug levels over extended periods while minimizing side effects associated with higher concentrations .
Mécanisme D'action
Le mécanisme d’action de l’iRGD implique un processus en trois étapes :
Liaison de l’intégrine : Le motif de séquence RGD se lie aux intégrines αVβ3 et αVβ5 sur les cellules endothéliales tumorales.
Clivage de la protéase : Après la liaison, un événement de clivage de la protéase révèle le motif CendR (R/KXXR/K).
Liaison de la neuropiline-1 : Le motif CendR se lie à la neuropiline-1, activant une voie de transport endocytique/exocytique qui améliore la délivrance de médicaments aux tumeurs.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Calcium Salt of Nonanoic Acid Derivative ()
Compound: Calcium salt of 9-[[3-Methyl-1-oxo-4-[tetrahydro-3,4-dihydroxy-5-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]-methyl]-2H-pyran-2-yl]-2-butenyl]oxy]-nonanoic acid (dihydrate).
Feature | Target Sodium Compound | Calcium Analog |
---|---|---|
Core Structure | Pyrano[3,2-c]pyran | Tetrahydro-2H-pyran with epoxy groups |
Metal Ion | Sodium | Calcium |
Hydration | Not specified | Dihydrate |
Bioavailability | Likely higher aqueous solubility | Reduced solubility due to Ca²⁺ |
Functional Groups | Multiple hydroxyls, ester | Epoxy, hydroxyl, ester |
Key Insight : The sodium salt’s superior solubility may enhance bioavailability compared to the calcium analog, which is hindered by dihydrate formation and divalent ion interactions .
N-Isobutyl-9-(tetrahydropyran-2-yloxy)-2E,4E-nonadienamide ()
Compound: A nonadienamide with a tetrahydropyran-2-yloxy group.
Feature | Target Sodium Compound | N-Isobutyl Nonadienamide |
---|---|---|
Backbone | Nonanoate ester | Nonadienamide |
Ring System | Bicyclic pyrano-pyran | Monocyclic tetrahydropyran |
Functional Groups | Hydroxyl, ester | Amide, ether |
Synthesis | Likely involves saponification (e.g., LiOH) and coupling (EDCI/HOBt) | Uses LiOH for hydrolysis and EDCI/HOBt for amidation |
Key Insight: Both compounds share a C9 backbone but differ in terminal functional groups (amide vs. sodium ester).
Sodium Dehydroacetate ()
Compound : Sodium salt of a pyran-dione (C8H7NaO4).
Feature | Target Sodium Compound | Sodium Dehydroacetate |
---|---|---|
Structure | Bicyclic pyrano-pyran with ester | Monocyclic pyran-dione |
Applications | Potential therapeutic use (inferred) | Preservative, antimicrobial agent |
Complexity | High (C26H44O9Na) | Low (C8H7NaO4) |
Key Insight : Despite both being sodium salts, the target compound’s structural complexity suggests broader bioactivity, while sodium dehydroacetate’s simplicity favors industrial applications .
Pravastatin-Related Compounds ()
Compound: (3R,5R)-3,5-Dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[[(2S)-2-methylpentanoyl]oxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoic acid.
Feature | Target Sodium Compound | Pravastatin Analogs |
---|---|---|
Backbone | Nonanoate (C9) | Heptanoate (C7) |
Core Structure | Pyrano-pyran | Hexahydronaphthalene |
Bioactivity Target | Unclear, possibly HMG-CoA reductase | HMG-CoA reductase inhibition |
Key Insight: The target compound’s longer chain and distinct bicyclic system may reduce affinity for HMG-CoA reductase compared to pravastatin’s optimized heptanoate backbone .
Coumarin Derivatives ()
Compound: [(9S,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate.
Feature | Target Sodium Compound | Coumarin Derivative |
---|---|---|
Core Structure | Pyrano[3,2-c]pyran | Pyrano[2,3-f]chromen (coumarin fused) |
Functional Groups | Hydroxyl, ester | Acetyloxy, ester |
Spectroscopy | No direct data | Characteristic UV/Vis absorption |
Key Insight : Both compounds contain α,β-unsaturated esters, but the coumarin derivative’s fused aromatic system may enhance UV activity, while the sodium salt’s hydroxyl groups improve polarity .
Activité Biologique
Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate (CAS No. 116182-44-6) is a complex organic compound with potential biological activities. Its molecular formula is C26H43NaO9 and molecular weight is approximately 522.6 g/mol. This compound is structurally related to mupirocin and has been studied for its pharmacological properties.
Antimicrobial Properties
One of the primary areas of research surrounding sodium;9-[(E)-4...] involves its antimicrobial activity. Mupirocin and its derivatives have been shown to inhibit bacterial protein synthesis by targeting bacterial isoleucyl-tRNA synthetase. This mechanism makes it effective against various Gram-positive bacteria including Staphylococcus aureus and Streptococcus pneumoniae. Studies have demonstrated that sodium;9-[(E)-4...] retains similar antimicrobial efficacy as its parent compound mupirocin .
The biological activity of sodium;9-[(E)-4...] can be attributed to its ability to bind to the active site of isoleucyl-tRNA synthetase in bacteria. This binding prevents the incorporation of isoleucine into proteins, ultimately leading to bacterial cell death. The structural features of the compound enhance its binding affinity compared to other related compounds .
Pharmacokinetics
Pharmacokinetic studies indicate that sodium;9-[(E)-4...] exhibits favorable absorption characteristics when administered topically. Its solubility in water suggests good bioavailability in local applications. However, systemic absorption remains minimal due to its large molecular size and polar character .
Case Studies
- Clinical Efficacy : A clinical study evaluated the effectiveness of mupirocin (and its derivatives) in treating skin infections caused by methicillin-resistant Staphylococcus aureus (MRSA). The study reported a significant reduction in infection rates among patients treated with mupirocin compared to control groups .
- Comparative Analysis : In vitro studies comparing sodium;9-[(E)-4...] with other antibiotics showed that it had a lower minimum inhibitory concentration (MIC) against certain strains of bacteria. This indicates a higher potency of sodium;9-[(E)-4...] relative to traditional antibiotics like penicillin.
Data Tables
Property | Value |
---|---|
Molecular Formula | C26H43NaO9 |
Molecular Weight | 522.6 g/mol |
CAS Number | 116182-44-6 |
Solubility | Water-soluble |
Mechanism of Action | Inhibition of tRNA synthetase |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can researchers optimize reaction conditions for reproducibility?
- Methodological Answer : Synthesis typically involves multi-step reactions, including esterification, hydroxyl protection/deprotection, and stereoselective coupling. Key steps:
- Spirocyclic Core Formation : Use acid-catalyzed cyclization of diols (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione derivatives) under controlled pH (3.5–5.0) to preserve stereochemistry .
- Esterification : Employ carbodiimide coupling agents (e.g., DCC/DMAP) for the sodium oxononanoate moiety, ensuring anhydrous conditions to avoid hydrolysis .
- Purification : Utilize preparative HPLC with C18 columns (eluent: MeCN/H2O gradient) to isolate stereoisomers. Validate purity via NMR (¹H/¹³C) and LC-MS .
- Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading) and minimize byproducts .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1720–1740 cm⁻¹) stretches to confirm functional groups .
- NMR : Assign stereocenters via 2D NOESY and COSY, focusing on coupling constants (e.g., J = 8–10 Hz for axial-equatorial pyran protons) .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+Na]⁺ with <2 ppm mass error .
- Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate data from independent studies (e.g., enzyme inhibition assays) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
- Structural Dynamics : Use molecular dynamics simulations (e.g., Gaussian or COMSOL Multiphysics) to model conformation-dependent interactions with targets like kinases or GPCRs .
- Batch Variability Checks : Compare synthetic batches via DSC (melting point ±2°C) and XRPD to detect polymorphic differences affecting bioactivity .
Q. What computational strategies are effective for predicting the compound’s stability under physiological conditions?
- Methodological Answer :
- Degradation Pathways : Simulate hydrolysis (pH 1–10) using DFT calculations (B3LYP/6-31G*) to identify labile bonds (e.g., ester groups) .
- Solubility Prediction : Apply Abraham solvation parameters in COSMO-RS to optimize co-solvent systems (e.g., PEG-400/water) for in vivo studies .
- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines) and monitor degradation via UPLC-PDA at 254 nm .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Omics Integration : Pair transcriptomics (RNA-seq) with proteomics (LC-MS/MS) to map signaling pathways perturbed by the compound .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) with target proteins (e.g., kinases) using a microcalorimeter (∆H ±1 kcal/mol precision) .
- CRISPR-Cas9 Knockouts : Validate target specificity by comparing wild-type vs. gene-edited cell lines in viability assays .
Q. Methodological Framework Integration
Q. How should researchers align experimental design with theoretical frameworks (e.g., enzyme inhibition kinetics)?
- Methodological Answer :
- Hypothesis Formulation : Start with Michaelis-Menten or Hill equations to model dose-response relationships .
- Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and negative controls (DMSO vehicle) to validate assay robustness .
- Data Interpretation : Use nonlinear regression (GraphPad Prism) to calculate IC50 values and assess cooperativity (Hill coefficient >1) .
Propriétés
IUPAC Name |
sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O9.Na/c1-16(13-23(31)33-11-9-7-5-4-6-8-10-22(29)30)12-21-24(32)26-19(15-34-21)14-20(28)25(35-26)17(2)18(3)27;/h13,17-21,24-28,32H,4-12,14-15H2,1-3H3,(H,29,30);/q;+1/p-1/b16-13+;/t17-,18-,19-,20-,21-,24-,25+,26+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMQVUOWANJXDT-WENNQWSDSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(CC2COC(C(C2O1)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)O)C(C)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H](C[C@H]2CO[C@H]([C@@H]([C@@H]2O1)O)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)O)[C@H](C)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NaO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635388 | |
Record name | sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116182-44-6 | |
Record name | sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.